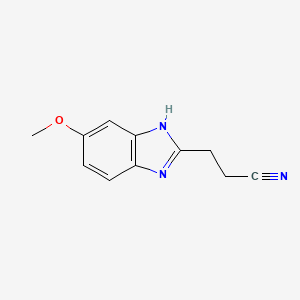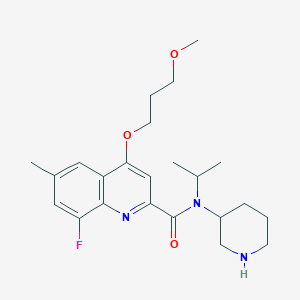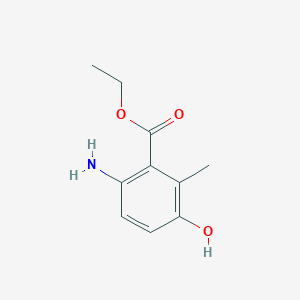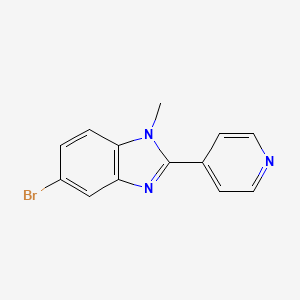![molecular formula C12H17N3O B13872358 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazol-5-yl]ethanol](/img/structure/B13872358.png)
2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazol-5-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(2,5-dimethylpyrrol-1-yl)-2-methylpyrazol-3-yl]ethanol is a heterocyclic compound that features both pyrrole and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2,5-dimethylpyrrol-1-yl)-2-methylpyrazol-3-yl]ethanol typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone.
Coupling of Pyrrole and Pyrazole Rings: The pyrrole and pyrazole rings are then coupled through a series of reactions involving alkylation and condensation to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrole or pyrazole rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products Formed
Oxidation: Formation of 2-[5-(2,5-dimethylpyrrol-1-yl)-2-methylpyrazol-3-yl]acetone.
Reduction: Formation of 2-[5-(2,5-dimethylpyrrol-1-yl)-2-methylpyrazol-3-yl]ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[5-(2,5-dimethylpyrrol-1-yl)-2-methylpyrazol-3-yl]ethanol has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Materials Science: The compound is used in the synthesis of new materials with unique properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological systems.
Mechanism of Action
The mechanism of action of 2-[5-(2,5-dimethylpyrrol-1-yl)-2-methylpyrazol-3-yl]ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(2,5-dimethylpyrrol-1-yl)-2-methylpyrazol-3-yl]methanol
- 2-[5-(2,5-dimethylpyrrol-1-yl)-2-methylpyrazol-3-yl]propane
Uniqueness
2-[5-(2,5-dimethylpyrrol-1-yl)-2-methylpyrazol-3-yl]ethanol is unique due to its specific combination of pyrrole and pyrazole rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H17N3O |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-[5-(2,5-dimethylpyrrol-1-yl)-2-methylpyrazol-3-yl]ethanol |
InChI |
InChI=1S/C12H17N3O/c1-9-4-5-10(2)15(9)12-8-11(6-7-16)14(3)13-12/h4-5,8,16H,6-7H2,1-3H3 |
InChI Key |
OGFKBKXOWANBMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=NN(C(=C2)CCO)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-[1-[(2-Methoxy-2-oxoethyl)amino]ethyl]thiophen-3-yl]boronic acid](/img/structure/B13872288.png)


![8-bromo-1-methyl-1H-imidazo[4,5-c]quinoline](/img/structure/B13872306.png)





![1-[(4-Methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carbonyl chloride](/img/structure/B13872354.png)



